molecular formula C22H19N3O5S B11669725 N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B11669725
M. Wt: 437.5 g/mol
InChI Key: OVCHIURQXKFGJJ-OEAKJJBVSA-N
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Description

N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C22H19N3O5S This compound is notable for its unique structure, which includes a benzodioxole moiety, a hydrazone linkage, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety and hydrazone linkage allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzamide

InChI

InChI=1S/C22H19N3O5S/c1-25(31(27,28)19-5-3-2-4-6-19)18-10-8-17(9-11-18)22(26)24-23-14-16-7-12-20-21(13-16)30-15-29-20/h2-14H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

OVCHIURQXKFGJJ-OEAKJJBVSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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